2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal

Description

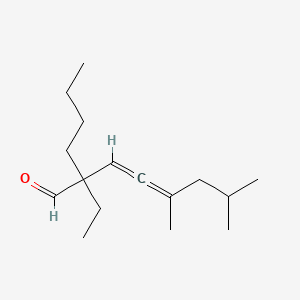

2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal (molecular formula: C₁₆H₂₈O; molecular weight: 236.39 g/mol) is a branched, unsaturated aldehyde characterized by its conjugated diene system (3,4-octadienal backbone) and multiple alkyl substituents. Key structural features include:

- Substituents: A butyl (C₄H₉) and ethyl (C₂H₅) group at the C2 position, and methyl groups (CH₃) at C5 and C6.

- Physicochemical Properties: LogP: 4.92 (indicative of high lipophilicity) . Volatility: Likely low compared to simpler aldehydes, given its higher molecular weight and branching.

Properties

CAS No. |

68140-60-3 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

InChI |

InChI=1S/C16H28O/c1-6-8-10-16(7-2,13-17)11-9-15(5)12-14(3)4/h11,13-14H,6-8,10,12H2,1-5H3 |

InChI Key |

ITZDNKGGBCYBBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(C=C=C(C)CC(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Citral (3,7-dimethyl-2,6-octadienal): A natural monoterpene aldehyde serving as a key precursor for functionalization.

- Farnesol derivatives: For extended chain and substitution pattern elaboration.

Representative Procedure (Adapted from Citral Derivatives Synthesis)

- Citral is dissolved in an anhydrous solvent such as dichloromethane under nitrogen atmosphere.

- At 0°C, POCl3 is added to activate the aldehyde for further substitution.

- After removal of excess reagent, alkylating agents (butyl and ethyl sources) or methylating agents are introduced along with a base (e.g., triethylamine).

- The reaction mixture is stirred at room temperature for several hours, monitored by thin-layer chromatography.

- Workup involves aqueous extraction, drying over anhydrous sodium sulfate, and purification by column chromatography.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Citral in DCM, N2 atmosphere | Starting material preparation | Ensures anhydrous conditions |

| 2 | POCl3 at 0°C | Activation of aldehyde | Controlled addition to avoid side reactions |

| 3 | Alkylating agents (butyl, ethyl) + NEt3 | Introduction of alkyl groups | Stoichiometric control required |

| 4 | Stirring at RT for 5 hours | Completion of substitution | TLC monitoring recommended |

| 5 | Aqueous workup, extraction, drying | Isolation of product | Use of anhydrous Na2SO4 to remove moisture |

| 6 | Column chromatography | Purification | Silica gel with light petroleum/ethyl acetate |

Analytical and Characterization Insights

- Mass spectrometry and NMR spectroscopy are essential to confirm the substitution pattern and the integrity of the aldehyde group.

- Gas chromatography coupled with mass spectrometry (GC-MS) is used to monitor the purity and identify isomers.

- Retention indices and fragmentation patterns help differentiate positional isomers of octadienal derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

Oxidation: 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienoic acid.

Reduction: 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienol.

Substitution: 2-Butyl-2-ethyl-5,7-dimethyl-3,4-dibromo-octadienal.

Scientific Research Applications

Fragrance Industry

Perfume Composition

2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal is noted for its use as a fragrance component. It serves as a substitute for Citral (3,7-dimethyl-2,6-octadienal) in perfume formulations due to its significantly lower skin sensitization potential. Research indicates that the reactivity of this compound is 27 times lower than that of Citral in skin sensitization assays, making it a safer alternative for consumers .

Case Study: Skin Sensitization Testing

In a comparative study using the KeratinoSens® assay, this compound showed no significant induction of luciferase activity (a marker for skin sensitization), while Citral exhibited strong activity. This marked difference highlights the compound's suitability in cosmetic formulations where reduced sensitization risk is desired .

Food Flavoring

Flavoring Agent

The compound is recognized for its application as a food flavoring agent. It contributes to the sensory profile of various food products by imparting specific taste and aroma characteristics. Its presence has been noted in products such as roasted meats and cheeses, enhancing their overall flavor profile .

Regulatory Standards

According to reports from regulatory bodies, this compound meets safety standards for use in food flavoring applications. The compound's organoleptic properties make it a valuable addition to flavor formulations aimed at improving consumer acceptance and enjoyment .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Fragrance Industry | Used as a safer alternative to Citral | Lower skin sensitization potential (27x less) |

| Food Flavoring | Enhances flavor profiles in food products | Approved for use under safety regulations |

| Therapeutic Potential | Potential antimicrobial properties | Requires further research for validation |

Mechanism of Action

The mechanism by which 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound may also participate in conjugation reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

3,7-Dimethyl-3,6-octadienal

A structurally related compound regulated under IFRA Standards (Amendment 49) . Key comparisons:

Key Differences and Implications

Branching and Lipophilicity: The butyl and ethyl groups in the target compound enhance lipophilicity (LogP 4.92 vs. Higher molecular weight reduces volatility, making it less suitable for top-note fragrances compared to 3,7-dimethyl-3,6-octadienal, which is lighter and more volatile .

Double Bond Position :

- The conjugated 3,4-diene system in the target compound may confer greater chemical reactivity (e.g., in Diels-Alder reactions) compared to the isolated 3,6-diene in 3,7-dimethyl-3,6-octadienal.

Regulatory and Safety Profiles: 3,7-Dimethyl-3,6-octadienal is subject to IFRA restrictions due to sensitization risks, with acceptable use levels varying by product category (e.g., 0.5% in leave-on skincare) . No such data exists for the target compound, necessitating independent safety assessments.

Biological Activity

2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal is a compound that has garnered attention due to its potential biological activities, particularly in the fields of fragrance formulation and possible therapeutic applications. This article reviews the existing literature on its biological activity, including antioxidant properties, antimicrobial effects, and implications for skin sensitization.

This compound belongs to a class of compounds known as acyclic monoterpenoids. Its structure features multiple double bonds and a branched alkyl chain, which contribute to its reactivity and biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. The compound has been evaluated using various assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Assay | 165.5 ± 1.05 |

| ABTS Assay | 29.07 ± 0.07 |

These results indicate significant antioxidant activity, particularly in the ABTS assay, suggesting that the compound could be beneficial in formulations aimed at reducing oxidative stress .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Its efficacy against various microbial strains was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests. The findings suggest that this compound exhibits moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Skin Sensitization Potential

One of the critical aspects of evaluating the safety of fragrance compounds is their potential for skin sensitization. Comparative studies have shown that this compound has a significantly lower skin sensitization potential compared to its structural analogs like Citral. In assays measuring reactivity with peptides (KeratinoSens® method), it was found that:

| Compound | Reactivity |

|---|---|

| Citral | Positive at 7.7 µM |

| This compound | Not positive up to top dose |

This reduced sensitization potential makes it a favorable candidate for use in consumer products where skin contact is likely .

Case Studies

Several case studies have explored the applications of this compound in cosmetic formulations:

- Fragrance Formulations : A study demonstrated that incorporating this compound into perfume compositions resulted in reduced skin irritation while maintaining olfactory quality.

- Therapeutic Applications : Preliminary research indicated potential uses in topical formulations aimed at providing antioxidant protection against UV-induced skin damage.

Q & A

Basic Research Questions

Q. How can computational methods optimize the synthesis of 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal?

- Methodology : Integrate quantum chemical reaction path searches (e.g., density functional theory) with experimental feedback loops. Computational models predict feasible reaction pathways, while experimental validation refines parameters like temperature, solvent polarity, and catalyst efficiency. For example, ICReDD’s approach combines quantum calculations with information science to narrow optimal conditions, reducing trial-and-error experimentation .

Q. What structural features influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Analyze steric and electronic effects of substituents (e.g., 2-butyl vs. 5,7-dimethyl groups) using Hammett constants or frontier molecular orbital (FMO) theory. Computational tools like Gaussian or ORCA can model electron density distributions, while nuclear magnetic resonance (NMR) spectroscopy validates electronic environments experimentally.

Advanced Research Questions

Q. How can factorial design resolve contradictions in stability data under varying pH and temperature?

- Methodology : Apply a 2^k factorial design to systematically test variables (e.g., pH, temperature, light exposure). For instance, assign high/low levels to each factor and measure degradation rates via high-performance liquid chromatography (HPLC). Statistical tools (ANOVA, Pareto charts) identify significant interactions. This approach isolates conflicting variables and optimizes stability protocols .

Q. What reactor designs ensure stereochemical integrity during scaled synthesis?

- Methodology : Use microreactor systems to enhance mass/heat transfer and minimize side reactions. Computational fluid dynamics (CFD) simulations model flow patterns, while inline spectroscopy (e.g., FTIR) monitors stereoselectivity in real time. Refer to CRDC subclass RDF2050112 for reactor design principles, emphasizing residence time distribution and mixing efficiency .

Q. How do membrane separation technologies improve purification of this compound from complex mixtures?

- Methodology : Employ nanofiltration or reverse osmosis membranes tailored to the compound’s molecular weight (MW) and logP. Experimental parameters (transmembrane pressure, solvent resistance) are optimized using response surface methodology (RSM). CRDC subclass RDF2050104 highlights membrane pore-size distribution and fouling mitigation strategies .

Q. Can reaction path search methods predict degradation pathways under oxidative conditions?

- Methodology : Use automated reaction network exploration tools (e.g., GRRM or Chemoton) to map degradation intermediates. Pair with high-resolution mass spectrometry (HRMS) to validate pathways. ICReDD’s iterative computational-experimental loop ensures accuracy, with computed activation energies guiding experimental oxidation studies (e.g., O₂ exposure) .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.